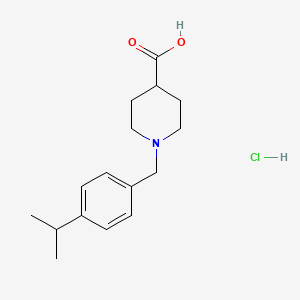

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride

Description

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine-based organic compound with the molecular formula C₁₇H₂₆ClNO₂ and a molar mass of 297.82 g/mol . It exists as a white or off-white crystalline powder, soluble in water, methanol, and chloroform. Its melting point ranges between 150–155°C, and it is commonly employed as a catalyst or intermediate in organic synthesis and pharmaceutical research, particularly in drug development and biological activity studies . The compound is synthesized via a reaction between ethyl isonipecotate and 4-chloropyridine hydrochloride, followed by coupling with aniline intermediates using TBTU/DIPEA reagents in dry DMF .

Properties

IUPAC Name |

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19;/h3-6,12,15H,7-11H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYMRLLQQILNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key structural component. It can be synthesized by:

Catalytic hydrogenation of pyridine derivatives: For example, 4-pyridinecarboxylic acid can be hydrogenated in the presence of palladium on carbon catalyst under controlled temperature and pressure to yield 4-piperidinecarboxylic acid, a precursor to the target compound. This method is preferred industrially due to mild reaction conditions, high yield (>95%), and relatively simple post-reaction processing without the need for strong bases or neutralization steps.

Cyclization or reduction of suitable precursors: Alternative methods include reduction of pyridine or cyclization of amino acid derivatives, but catalytic hydrogenation remains the most efficient and scalable.

Introduction of the 4-Isopropylbenzyl Group

The 4-isopropylbenzyl substituent is typically introduced by:

Alkylation of the piperidine nitrogen: The free base piperidine-4-carboxylic acid undergoes alkylation with 4-isopropylbenzyl chloride under basic conditions. This nucleophilic substitution attaches the isopropylbenzyl group at the nitrogen atom of the piperidine ring.

Reaction conditions often involve the use of organic bases and solvents like dry dimethylformamide (DMF) to facilitate the alkylation with good selectivity and yield.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt by:

Treatment with hydrochloric acid: This step improves the compound’s stability, crystallinity, and solubility profile, facilitating its isolation as a white to off-white crystalline powder.

The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced handling and formulation properties.

Industrial Scale Production Considerations

Industrial synthesis adapts the laboratory methods with optimizations for:

Continuous flow reactors: To improve reaction control, reproducibility, and safety.

Automated systems: For precise reagent addition, temperature control, and product isolation.

Yield and purity optimization: Ensuring high conversion rates and minimizing impurities through process control and purification steps.

The catalytic hydrogenation step particularly benefits from scale-up due to the mild conditions and high selectivity of palladium on carbon catalysts.

Reaction Conditions and Analytical Data

Research Findings and Notes on Reaction Mechanisms

The hydrogenation step uses palladium on carbon catalyst, which provides a safer and more energy-efficient alternative to Raney nickel catalysts traditionally used. This catalyst avoids the need for potassium hydroxide, reducing catalyst passivation and simplifying purification.

Alkylation proceeds via nucleophilic substitution at the piperidine nitrogen, facilitated by the electron-rich nitrogen and the electrophilic benzyl chloride. Careful control of reaction conditions prevents over-alkylation or side reactions.

The hydrochloride salt formation is a straightforward acid-base reaction, typically performed after purification to isolate the compound as a stable solid suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The compound 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride (often referred to by its chemical structure or CAS number) has garnered attention in various scientific research applications. This article explores its biochemical properties, potential therapeutic uses, and implications in research, supported by data tables and case studies.

Biochemical Research

This compound has been utilized in biochemical assays due to its ability to interact with various enzymes. Its role as a potential inhibitor of certain proteases makes it valuable for studying enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory activity, leading to altered cellular signaling pathways. This suggests its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Pharmacological Investigations

Research into the pharmacological effects of this compound indicates its potential use in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems.

Table 2: Pharmacological Effects

| Effect | Mechanism | References |

|---|---|---|

| Neurotransmitter modulation | Interaction with dopamine receptors | |

| Pain relief | Analgesic properties | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Synthesis and Development

The synthesis of this compound has been optimized for scalability in laboratory settings. Various synthetic routes have been explored, enhancing yield and purity.

Synthesis Methodology

- Starting Materials: Piperidine derivatives and isopropylbenzyl halides.

- Reaction Conditions: Typically involves nucleophilic substitution followed by acidification to form the hydrochloride salt.

Table 3: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Nucleophilic substitution | SNAr reaction | 85% |

| Acidification | Protonation | 90% |

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., bromo, dichloro in ): Enhance stability and alter reactivity for electrophilic substitution, making these derivatives suitable for halogenated drug intermediates.

- Heterocyclic Groups (e.g., pyridin-4-yl , thien-2-yl ): Improve solubility and bioavailability, critical for enzyme-targeting applications.

- Bulkier Substituents (e.g., isopropylbenzyl ): Increase molecular weight and hydrophobicity, influencing crystallization behavior and solvent compatibility.

Synthetic Methods :

Functional and Application Differences

- Pharmaceutical Intermediates :

- Enzyme Inhibition :

- Biochemical Research :

- The thien-2-ylmethyl analogue’s sulfur atom facilitates interactions with metalloenzymes, making it valuable in protease studies .

Biological Activity

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound’s biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways and cellular functions. It has been shown to interact with neurotransmitter systems, particularly through modulation of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are critical in the metabolism of neurotransmitters such as dopamine and serotonin .

Cellular Effects

This compound has demonstrated various cellular effects, including:

- Neuroprotection : At lower doses, it may provide neuroprotective effects by enhancing antioxidant defenses and reducing inflammation in neuronal cells .

- Cytotoxicity : Higher concentrations can lead to cytotoxic effects, including apoptosis in certain cell lines. This duality highlights the importance of dosage in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action involves binding to specific enzyme sites, leading to inhibition or activation depending on the context. For instance, it may inhibit MAO activity, thereby increasing the levels of neurotransmitters in synaptic clefts. Conversely, it may also interact with other targets that could lead to adverse effects if not carefully managed .

Neurological Disorders

Research indicates potential applications in treating neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic signaling, which is often impaired in these conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives against various viruses, including coronaviruses. While specific data on this compound is limited, related compounds have shown promise in inhibiting viral replication mechanisms .

In Vitro Studies

A series of in vitro studies have demonstrated that this compound can modulate cell viability and proliferation across different cell lines. For example:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Neuroblastoma | Neuroprotection at low doses | |

| Hepatocytes | Induction of apoptosis at high doses |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and dynamics of the compound. Notably:

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 1-(4-isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride?

Methodological Answer:

- HPLC : Use a reversed-phase C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) in a 65:35 ratio. Monitor UV absorption at 254 nm for detection .

- NMR : Confirm the presence of characteristic peaks, such as the isopropyl group (δ ~1.2 ppm, doublet) and aromatic protons (δ ~7.2 ppm). Compare with reference spectra of structurally similar piperidine derivatives .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the theoretical molecular weight (252.24 g/mol for the free base; 288.7 g/mol with HCl) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, adjust pH to 4–6 (via acetic acid/sodium acetate) to enhance protonation of the piperidine nitrogen, improving solubility .

- Surfactant Additives : Include 0.1% Tween-80 or PEG-400 in biological buffers to reduce aggregation .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Key Steps :

- Piperidine Functionalization : Introduce the carboxylic acid group via oxidation of 4-hydroxymethylpiperidine derivatives .

- Benzylation : React 4-isopropylbenzyl chloride with the piperidine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Salt Formation : Treat the free base with concentrated HCl in ethanol to yield the hydrochloride salt .

- Coupling Agents : For amide-linked analogs, EDC·HCl/HOBt or DCC can be used for carboxyl activation .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different assays?

Methodological Answer:

- Assay-Specific Variables :

- pH Sensitivity : Test activity in buffers mimicking physiological pH (7.4) vs. acidic lysosomal conditions (pH 5.0), as protonation alters membrane permeability .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450 interactions) that may reduce efficacy in vivo .

- Orthogonal Validation : Cross-validate results using SPR (binding affinity), cell-based assays (functional activity), and computational docking (target interaction modeling) .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

- Impurity Identification :

- HPLC-MS/MS : Detect byproducts such as des-isopropyl analogs or oxidized piperidine derivatives .

- Reference Standards : Compare retention times and spectra with known impurities (e.g., tert-butyl-substituted analogs) .

- Process Optimization :

Q. How can the stereochemical integrity of chiral intermediates be preserved during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enforce stereoselectivity .

Q. What computational tools are suitable for predicting the target interaction of this compound?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to targets like acetylcholinesterase or GPCRs, leveraging the piperidine scaffold’s flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with carboxylic acid and hydrophobic interactions with the isopropylbenzyl group .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.